![molecular formula C18H18N4O B6454741 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549002-23-3](/img/structure/B6454741.png)
2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazo[1,2-b]pyridazine scaffold is particularly interesting due to its ability to interact with various biological targets, making it a valuable structure in medicinal chemistry .
Preparation Methods
The synthesis of 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the cyclopropyl and phenylethyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the imidazo[1,2-b]pyridazine core can be synthesized through a condensation reaction between a pyridazine derivative and an imidazole derivative . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
Tyk2 JH2 Inhibition
Recent studies have identified imidazo[1,2-b]pyridazine derivatives as potent inhibitors of Tyk2 JH2 kinase, which plays a critical role in immune response regulation. The compound has shown high selectivity and efficacy in inhibiting IFNγ production in animal models, suggesting its potential use in treating autoimmune diseases and inflammatory conditions .
Compound | K_i Value (nM) | Efficacy in Rat Models |
---|---|---|
6 | 0.015 - 0.035 | Effective at 5 mg/kg |
Inhibition of AAK1 Kinase
Another significant application of imidazo[1,2-b]pyridazine derivatives is their role as inhibitors of adaptor-associated kinase 1 (AAK1). AAK1 is involved in clathrin-mediated endocytosis and synaptic vesicle recycling, making it a target for neurological disorders and cancer therapies. Compounds similar to 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide have been shown to modulate AAK1 activity effectively .
Case Study 1: Autoimmune Disease Treatment
In a study focusing on autoimmune diseases, the administration of Tyk2 inhibitors demonstrated significant reductions in disease severity in rat models of adjuvant arthritis. The compound's ability to inhibit IFNγ production was correlated with decreased inflammation and joint damage, highlighting its therapeutic potential .
Case Study 2: Cancer Therapeutics
Research into the inhibition of AAK1 has shown promise for cancer treatment strategies. Compounds targeting AAK1 have been effective in reducing tumor growth in xenograft models by disrupting endocytic pathways essential for cancer cell proliferation and survival .
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other imidazo[1,2-b]pyridazine derivatives and similar heterocyclic compounds:
Imidazopyridazines: These compounds share a similar core structure and have been studied for their kinase inhibition activity, making them potential anticancer and antimalarial agents.
Pyridazines and Pyridazinones: These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Indole Derivatives: Indole-containing compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Biological Activity
2-Cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its imidazo[1,2-b]pyridazine core, presents a unique structure that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H18N4O, with a molecular weight of approximately 306.4 g/mol. The compound's structure includes a fused imidazo-pyridazine ring system, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H18N4O |
Molecular Weight | 306.4 g/mol |
IUPAC Name | This compound |
CAS Number | 2549002-23-3 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the condensation of cyclopropylamine with a pyridazine derivative under basic conditions. The reaction is often conducted using solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It has been shown to exhibit cytotoxic activity against various cancer cell lines, indicating potential applications in oncology.
Case Studies
- Cytotoxic Evaluation : In vitro studies have demonstrated that compounds similar to this compound exhibit dose-dependent cytotoxicity against human adenocarcinoma-derived adherent cell lines (colon LoVo, ovary SK-OV-3, breast MCF-7). The highest anti-tumor activity was noted for derivatives with similar structures, suggesting that modifications in the imidazo-pyridazine framework can significantly affect biological outcomes .
- Protein Kinase Inhibition : The compound has been explored for its potential as a protein kinase inhibitor (PKI). Research indicates that imidazo[1,2-b]pyridazines can inhibit various protein kinases involved in cancer progression. The structural features of this compound may enhance its binding affinity to these targets .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Demonstrated through cytotoxicity assays against multiple cancer cell lines.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumorigenesis and cancer progression.
Properties
IUPAC Name |
2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(19-11-10-13-4-2-1-3-5-13)15-8-9-17-20-16(14-6-7-14)12-22(17)21-15/h1-5,8-9,12,14H,6-7,10-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXAGIDGZNKLAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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